molecular formula C14H14FN5 B12247990 9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine

9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine

Cat. No.: B12247990
M. Wt: 271.29 g/mol
InChI Key: LQNTUPRQJBQIOT-UHFFFAOYSA-N
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Description

9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative with an ethyl group. This is followed by the introduction of the 4-fluorophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    9-ethylguanine: Another purine derivative with similar structural features.

    4-fluorophenylmethylamine: Shares the 4-fluorophenylmethyl group but lacks the purine structure.

    6-aminopurine: A purine derivative with an amino group at the 6-position.

Uniqueness

9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine is unique due to the combination of its ethyl and 4-fluorophenylmethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14FN5

Molecular Weight

271.29 g/mol

IUPAC Name

9-ethyl-N-[(4-fluorophenyl)methyl]purin-6-amine

InChI

InChI=1S/C14H14FN5/c1-2-20-9-19-12-13(17-8-18-14(12)20)16-7-10-3-5-11(15)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,16,17,18)

InChI Key

LQNTUPRQJBQIOT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)F

Origin of Product

United States

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